p-Octyloxybenzonitrile
Overview
Description
P-Octyloxybenzonitrile is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-n-Octyloxybenzonitrile, also known as p-Octyloxybenzonitrile, is a dipole, light-emitting molecule that belongs to the oxadiazole family . It has been shown to interact with imidazoline receptors present on the surface of gram-negative bacteria . These receptors play a crucial role in bacterial growth and biofilm formation .
Mode of Action
The compound inhibits the growth of gram-negative bacteria by binding to imidazoline receptors on their surface . This binding prevents the bacteria from forming biofilms and stabilizes them when they do form biofilms . The fluorescence intensity of 4-n-octyloxybenzonitrile is proportional to the concentration of chromobacterium violaceum, a gram-negative bacterium .
Biochemical Pathways
Its interaction with imidazoline receptors suggests that it may influence bacterial growth and biofilm formation pathways .
Pharmacokinetics
Its physical and chemical properties such as low melting point, density, and molecular weight may influence its bioavailability.
Result of Action
The primary result of 4-n-Octyloxybenzonitrile’s action is the inhibition of growth in gram-negative bacteria . By binding to imidazoline receptors, it prevents these bacteria from forming biofilms, thereby disrupting their growth and survival .
Biochemical Analysis
Biochemical Properties
p-Octyloxybenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolism of other substrates processed by cytochrome P450 enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been found to impact the function of various cell types, including hepatocytes and neurons, by altering their metabolic activities and gene expression profiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound’s interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream. Additionally, this compound can interact with membrane transporters, allowing its uptake into cells. The distribution of this compound within tissues is influenced by its lipophilic nature, leading to its accumulation in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these organelles. The presence of this compound in these compartments can influence their function, particularly in terms of metabolic activities and energy production .
Properties
IUPAC Name |
4-octoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNSBTARZPEIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237007 | |
Record name | p-Octyloxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88374-55-4 | |
Record name | 4-(Octyloxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88374-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Octyloxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088374554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Octyloxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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